molecular formula C19H27IO B151588 (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 32138-69-5

(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B151588
CAS RN: 32138-69-5
M. Wt: 398.3 g/mol
InChI Key: DHZJEYGWSNDRGN-USOAJAOKSA-N
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Description

The compound “(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol” is a chemical compound with the molecular formula C19H27IO . It is also known by other names such as 17-Iodoandrosta-5,16-dien-3beta-ol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopenta[a]phenanthren-3-ol core, which is a common structural motif in many natural products and pharmaceuticals . The compound also contains an iodine atom at the 17-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as the study by Zhou, Huang, Zhang, Wang, and Huang (2015), focuses on the crystal structure of steroidal systems. These studies, including the analysis of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and similar compounds, help in understanding the molecular conformations and intermolecular interactions that are crucial for pharmaceutical applications and material science (Zhou et al., 2015).

Medicinal Chemistry

Ketuly, Hadi, Khaledi, and Tiekink (2010) examined compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate, focusing on their molecular orientations and potential interactions in the crystal. These studies contribute to understanding the structural basis for the biological activity of steroidal compounds, which is essential in medicinal chemistry and drug design (Ketuly et al., 2010).

Antimicrobial and Antitumor Activities

Shaheen, Ali, Rosario, and Shah (2014) explored the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, closely related to the compound . Their research focused on the antimicrobial and antitumor activities of these compounds, highlighting the potential therapeutic applications of steroidal derivatives in treating infections and cancers (Shaheen et al., 2014).

Interaction with Biological Systems

In 2011, Skariyachan et al. conducted computer-aided screening and evaluation of herbal therapeutics against MRSA infections. They examined compounds, including β-sitosterol, which is structurally related to the compound . Such studies are crucial in discovering new therapeutic agents and understanding how steroidal compounds interact with biological systems, particularly in combating antibiotic-resistant bacteria (Skariyachan et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, etc., could be explored .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJEYGWSNDRGN-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454083
Record name (3beta)-17-Iodoandrosta-5,16-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

CAS RN

32138-69-5
Record name (3beta)-17-Iodoandrosta-5,16-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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